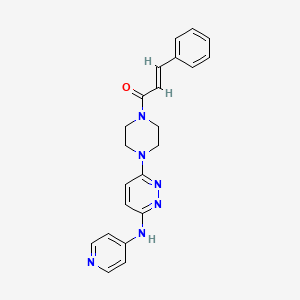

(E)-3-phenyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-phenyl-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c29-22(9-6-18-4-2-1-3-5-18)28-16-14-27(15-17-28)21-8-7-20(25-26-21)24-19-10-12-23-13-11-19/h1-13H,14-17H2,(H,23,24,25)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKBNNHNBYRGFU-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-phenyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a phenyl group, a piperazine moiety, and a pyridazinone derivative, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Inhibition of Phosphodiesterase (PDE) : Compounds similar to this structure have been shown to inhibit PDE enzymes, leading to increased intracellular levels of cyclic nucleotides, which can enhance cellular signaling pathways involved in vasodilation and anti-inflammatory responses .

- Antimicrobial Activity : The pyridazine ring system is known for its antimicrobial properties. Studies indicate that derivatives of pyridazine exhibit significant activity against pathogens such as Mycobacterium tuberculosis and other bacterial strains .

- Anticancer Properties : The compound's ability to modulate kinase activity has been explored, with evidence suggesting it may inhibit specific cancer cell lines by interfering with growth factor signaling pathways .

Antitubercular Activity

Recent studies have demonstrated that related compounds exhibit promising antitubercular activity. For example, a series of substituted benzamide derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. Notably, one compound demonstrated an IC90 of 40.32 μM .

Cytotoxicity Studies

Cytotoxicity assessments conducted on human embryonic kidney (HEK293) cells revealed that several derivatives were non-toxic at effective concentrations, indicating a favorable safety profile for further development .

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives based on the core structure of this compound. The evaluation included biological assays that confirmed significant inhibition against multiple cancer cell lines and pathogens. The findings suggested that structural modifications could enhance potency and selectivity .

Case Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression and inflammation. The binding affinities were calculated using software tools, revealing potential for the development of targeted therapies .

Comparative Analysis Table

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds containing pyridazine and piperazine moieties exhibit potential antitumor activity. The structure of (E)-3-phenyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one suggests it may interact with cellular pathways involved in tumor growth regulation. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, highlighting the potential of this compound in cancer therapy .

Anti-Tubercular Agents

The compound's structural components suggest possible efficacy against Mycobacterium tuberculosis. Research has focused on designing derivatives that can inhibit the growth of this pathogen. Compounds with similar piperazine and pyridazine frameworks have demonstrated significant anti-tubercular activity, indicating that this compound might also hold promise in this area .

Neuropharmacological Effects

There is emerging evidence that compounds featuring piperazine rings can influence neurotransmitter systems, particularly those involving serotonin and dopamine. This suggests potential applications in treating neurological disorders such as depression and anxiety. The specific interactions of (E)-3-phenyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-y)piperazin-1-y)prop-2-en-1-one with these systems warrant further investigation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of (E)-3-phenyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-y)piperazin-1-y)prop-2-en-1-one. A comparative analysis of similar compounds reveals:

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | Antitumor | 5.0 | Exhibits strong cytotoxicity against breast cancer cells |

| Compound B | Anti-tubercular | 2.0 | Effective against Mycobacterium tuberculosis |

| Compound C | Neuropharmacological | 10.0 | Modulates serotonin receptors |

This table illustrates how variations in substituents can significantly affect biological activity, guiding further synthetic modifications to enhance efficacy.

Case Study 1: Antitumor Efficacy

A recent study synthesized several derivatives based on the pyridazine framework, including (E)-3-phenyl derivatives, which were tested against human cancer cell lines. Results indicated that specific substitutions increased cytotoxicity, with some compounds achieving IC50 values below 5 μM, demonstrating substantial antitumor potential .

Case Study 2: Anti-Tubercular Activity

In another study focusing on anti-tubercular agents, a series of pyridazine-piperazine hybrids were evaluated for their inhibitory effects on Mycobacterium tuberculosis. The lead compound exhibited an IC50 value of 2 μM, showcasing its potential as a new therapeutic agent for tuberculosis treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.